3-Bromo-5-(bromomethyl)pyridine
Overview
Description
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic building block . It is a chemical compound with the molecular formula C6H5Br2N .
Synthesis Analysis
The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours . The reaction mixture is then cooled by putting into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is then extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(bromomethyl)pyridine consists of a pyridine ring with bromomethyl groups attached at the 3rd and 5th positions . The average mass of the molecule is 250.919 Da .Physical And Chemical Properties Analysis
3-Bromo-5-(bromomethyl)pyridine is a brown solid . Its empirical formula is C6H6BrN . The molecular weight is 250.919 Da .Scientific Research Applications
Synthesis Applications
Key Intermediate in Synthesis : 3-Bromo-5-(bromomethyl)pyridine is a key intermediate in the synthesis of various compounds. For instance, it is used in the efficient synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist. This process, described by Guo, Lu, and Wang (2015), demonstrates a simple, efficient, and environmentally friendly method using 5-methylnicotinic acid as the starting material (Guo, Lu, & Wang, 2015).
Polyelectrolyte Synthesis : The compound has been used in the synthesis of hyperbranched polyelectrolytes. A study by Monmoton et al. (2008) discusses its use in forming poly(N-alkylation) monomers, leading to new hyperbranched polyelectrolytes with interesting properties (Monmoton et al., 2008).
Chemical Synthesis : It serves as a starting material for various chemical syntheses. Riedmiller, Jockisch, and Schmidbaur (1999) used related compounds in the synthesis of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines, highlighting its versatility in organic synthesis (Riedmiller, Jockisch, & Schmidbaur, 1999).
Spectroscopic and Biological Studies
Spectroscopic Characterization : Vural and Kara (2017) performed a detailed spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using techniques like FT-IR and NMR spectroscopy. Their research provides insights into the molecular structure and properties of such compounds (Vural & Kara, 2017).
Biological Evaluation : In biological research, related pyridine derivatives have been synthesized and evaluated against various biological targets. Hemel et al. (1994) explored such compounds for potential antiviral and antitumor activities, although no significant activity was found (Hemel et al., 1994).
Application in Total Synthesis : Baeza et al. (2010) described the use of a related compound in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. This highlights its role in complex organic syntheses, particularly in synthesizing biologically active molecules (Baeza et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDEUJYFUHVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565664 | |
Record name | 3-Bromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)pyridine | |
CAS RN |
145743-85-7 | |
Record name | 3-Bromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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